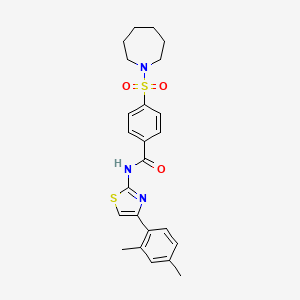

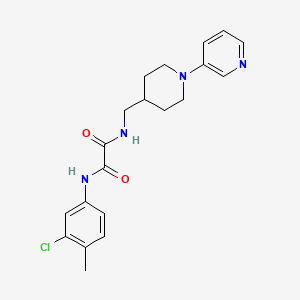

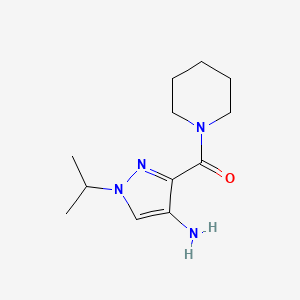

1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone is a complex organic molecule that may be synthesized through multi-step reactions involving the formation of intermediate compounds and subsequent functional group transformations. While the specific synthesis of this compound is not detailed in the provided papers, the general strategies and methodologies described could be adapted for its synthesis.

Synthesis Analysis

The electrochemical synthesis described in the first paper involves a two-step oxidation process that could potentially be applied to the synthesis of the target compound. The initial oxidation of hydroquinone derivatives in the presence of arylsulfinic acids leads to the formation of 2-(arylsulfonyl) benzene-1,4-diols, which are then further oxidized in the presence of indoles to yield 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives . This method suggests that a similar approach could be used to introduce the benzylsulfonyl group onto an indole derivative, which could then be further modified to synthesize the target compound.

Molecular Structure Analysis

The second paper provides insights into the molecular structure analysis through single-crystal X-ray crystallography, which could be employed to determine the precise structure of the target compound once synthesized. The use of DFT calculations to optimize the geometry and compare with X-ray diffraction data is a valuable tool for confirming the molecular structure . Additionally, the analysis of noncovalent interactions via Hirshfeld surface analysis could be used to understand the intermolecular interactions that may influence the compound's crystalline form.

Chemical Reactions Analysis

Although the provided papers do not directly discuss reactions specific to the target compound, the methodologies described could be extrapolated to predict its reactivity. For instance, the presence of a carbonyl group in the compound suggests a site of high reactivity, as indicated by the MEP analysis in the third paper, which shows that the negative charge is concentrated on the carbonyl group . This could imply that the compound may undergo nucleophilic addition or condensation reactions at this site.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the analyses presented in the papers. The compound's electronic properties, such as HOMO and LUMO energies, could be determined using similar computational methods as described in the second and third papers . These properties are crucial for understanding the compound's reactivity and potential applications. The MEP analysis would also be relevant for visualizing the charge distribution on the molecule, which is important for predicting sites of chemical reactivity .

Scientific Research Applications

Synthesis and Biological Characterization of Ligands for NMDA Receptors

- Indole derivatives, including those related to the specified compound, were designed and synthesized as ligands targeting GluN2B/NMDA receptors. These compounds showed high binding affinity in assays, suggesting their potential role in modulating NMDA receptor activity (Gitto et al., 2011).

Studies on Indole Derivatives for Neurodegenerative Diseases

- Some indole derivatives, potent ligands of GluN2B-containing NMDA receptors, also demonstrated antioxidant properties. This suggests their potential as dual-effective neuroprotective agents, beneficial in the treatment of neurodegenerative diseases (Buemi et al., 2013).

Exploration of Chalcone Derivatives for Anti-inflammatory Activity

- Derivatives of 1H-indole have been synthesized and evaluated for their anti-inflammatory activity, showing the versatility of such compounds in medicinal chemistry (Rehman et al., 2022).

Antimicrobial and Antifungal Activities

- Novel 1H-indole derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities, indicating their potential use in developing new therapeutic agents for treating infections (Research work, 2020).

Electrochemical Synthesis and Oxidation Studies

- Electrochemical synthesis of indole derivatives, including those structurally similar to the specified compound, has been explored, revealing new pathways for the synthesis of complex organic molecules (Nematollahi et al., 2014).

properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-(3-benzylsulfonylindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O3S/c32-29(30-17-15-24(16-18-30)19-23-9-3-1-4-10-23)21-31-20-28(26-13-7-8-14-27(26)31)35(33,34)22-25-11-5-2-6-12-25/h1-14,20,24H,15-19,21-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJWBKMVJWJKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)

![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B3016511.png)